molecular formula C9H16N2O2 B2963151 N-(cyclopropylmethyl)morpholine-4-carboxamide CAS No. 1600962-48-8

N-(cyclopropylmethyl)morpholine-4-carboxamide

Cat. No.: B2963151
CAS No.: 1600962-48-8
M. Wt: 184.239
InChI Key: HYSHYHDACWSWPV-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)morpholine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring substituted with a cyclopropylmethyl group and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)morpholine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of morpholine with cyclopropylmethyl isocyanate under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen or the carboxamide carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted morpholine derivatives with various alkyl or acyl groups.

Scientific Research Applications

N-(cyclopropylmethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of NAPE-PLD, it binds to the enzyme’s active site, preventing the hydrolysis of its substrates and thereby modulating the levels of bioactive lipids. This interaction can influence various biological pathways and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    N-acyl-morpholine-4-carbothioamides: These compounds share a similar morpholine core but differ in the acyl group attached to the nitrogen.

    Thiazole derivatives: These compounds have a different heterocyclic ring but exhibit similar biological activities.

Uniqueness

N-(cyclopropylmethyl)morpholine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group provides steric hindrance and electronic effects that can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(cyclopropylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(10-7-8-1-2-8)11-3-5-13-6-4-11/h8H,1-7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSHYHDACWSWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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